

Validation of Proquinazid Maximum Residue Limits in Produce: A Comparative Guide

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Compound of Interest

Compound Name: Proquinazid

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This guide provides a comprehensive comparison of analytical methodologies for the validation of **proquinazid** maximum residue limits (MRLs) in various produce. **Proquinazid** is a fungicide used to control powdery mildew on crops such as grapes and berries. Ensuring food safety requires robust and validated analytical methods to monitor its residues. This document outlines and compares common analytical techniques, presents supporting experimental data, and provides established MRLs by various regulatory bodies.

Comparison of Analytical Methods

The determination of **proquinazid** residues in produce is predominantly carried out using chromatographic techniques coupled with mass spectrometry. The two most common methods are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). The choice of method often depends on the laboratory's instrumentation, the complexity of the food matrix, and the required sensitivity.

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is widely adopted for the initial extraction and cleanup of **proquinazid** residues from produce samples before instrumental analysis.^{[1][2][3][4]} This sample preparation technique is known for its simplicity and efficiency in removing a significant portion of matrix interferences.

Below is a comparison of the GC-MS and LC-MS/MS methods for **proquinazid** analysis.

Parameter	Gas Chromatography-Mass Spectrometry (GC-MS)	Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Principle	Separates volatile and thermally stable compounds in the gas phase.	Separates compounds in the liquid phase. Particularly suitable for polar and thermally labile compounds.
Applicability for Proquinazid	Proquinazid is amenable to GC analysis. A modified DFG S19 method using GC-MS has been validated for its analysis in apples and grapes.[5]	While specific studies directly comparing LC-MS/MS for proquinazid were not found in the immediate search, LC-MS/MS is a powerful and widely used technique for multi-residue pesticide analysis and is expected to be highly effective for proquinazid.
Limit of Quantification (LOQ)	Validated LOQs of 0.01 mg/kg have been achieved in apples and grapes using GC-MS.[5]	Generally offers very low limits of detection and quantification for a wide range of pesticides.
Recovery	Average recovery rates of 81.00% in grape leaves and 90.12% in grape fruits have been reported for proquinazid using a GC-based method.[6]	Typically provides good recovery rates (often in the 70-120% range) for pesticides when coupled with QuEChERS extraction.
Matrix Effects	Can be susceptible to matrix effects, which may require the use of matrix-matched standards for accurate quantification.	Also prone to matrix effects (ion suppression or enhancement), often necessitating the use of internal standards or matrix-matched calibration.
Confirmation	Mass spectral data provides confirmation of the analyte's identity.	Tandem mass spectrometry (MS/MS) provides a high degree of certainty in analyte

identification through precursor
and product ion transitions.

Experimental Protocols

A detailed experimental protocol for the analysis of **proquinazid** residues in produce typically involves sample preparation (extraction and cleanup) followed by instrumental analysis. The QuEChERS method is a common choice for sample preparation.

QuEChERS Sample Preparation Protocol (Adapted from multiple sources)

- Homogenization: Weigh a representative portion of the produce sample (e.g., 10-15 g) and homogenize it to a uniform consistency.[\[2\]](#)
- Extraction:
 - Place the homogenized sample into a 50 mL centrifuge tube.
 - Add 10 mL of acetonitrile.
 - Add internal standards if required.
 - Shake vigorously for 1 minute.
 - Add a salt mixture (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate).
 - Shake vigorously for 1 minute.
 - Centrifuge at ≥3000 rpm for 5 minutes.
- Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
 - Take an aliquot of the acetonitrile supernatant (e.g., 6 mL) and transfer it to a 15 mL d-SPE tube.

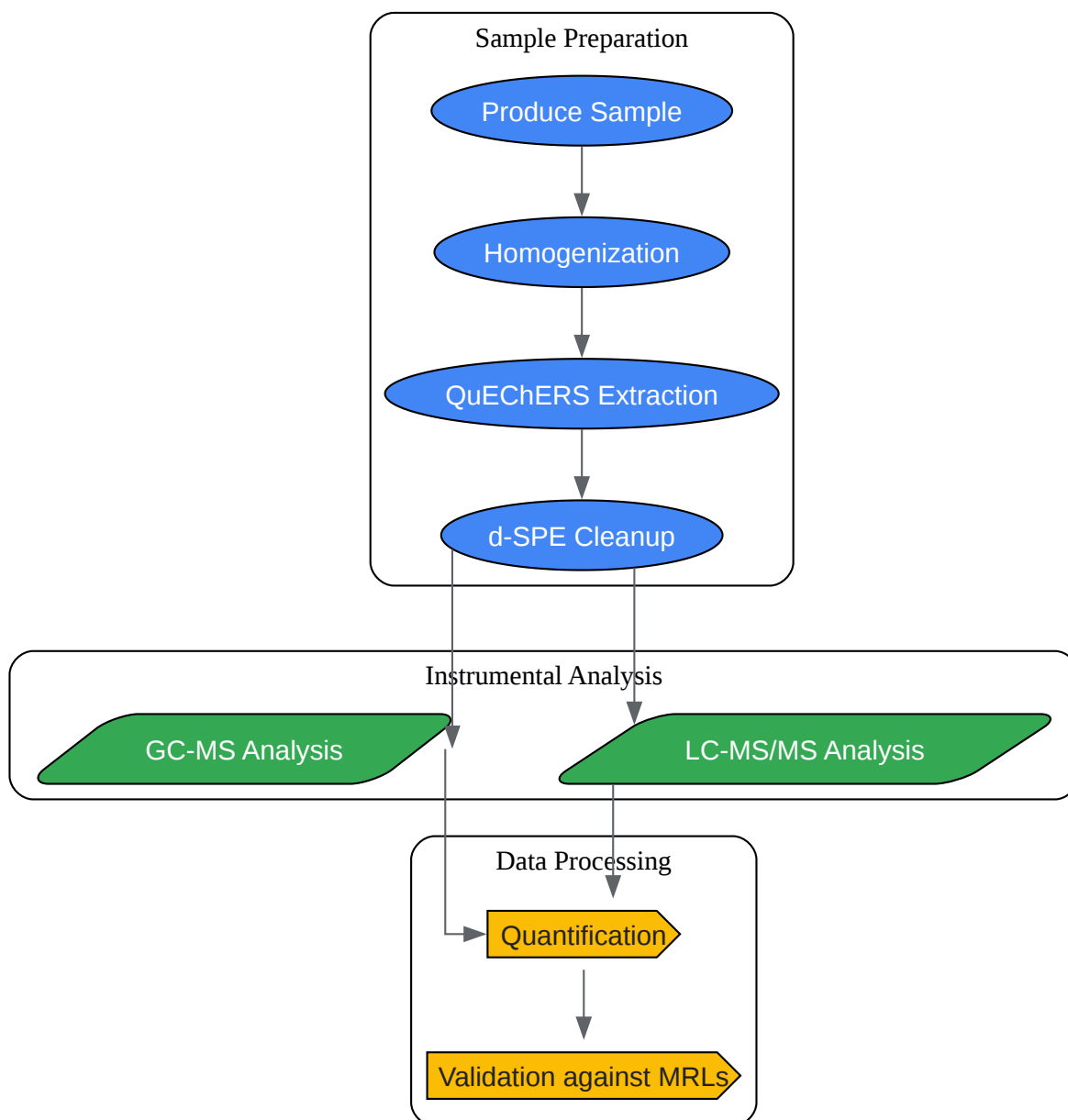
- The d-SPE tube contains a mixture of sorbents to remove interferences. A common mixture for fruits and vegetables is MgSO_4 and primary secondary amine (PSA). For pigmented produce, graphitized carbon black (GCB) may be added.
- Shake for 30 seconds to 1 minute.
- Centrifuge at a high speed for 5 minutes.
- Final Extract Preparation:
 - The resulting supernatant is the final extract.
 - For GC-MS analysis, it may be injected directly or after solvent exchange.
 - For LC-MS/MS analysis, the extract is typically filtered and may be diluted with a suitable solvent before injection.

Maximum Residue Limits (MRLs)

MRLs for **proquinazid** in various produce are established by regulatory bodies to ensure consumer safety. These limits can vary by country and region.

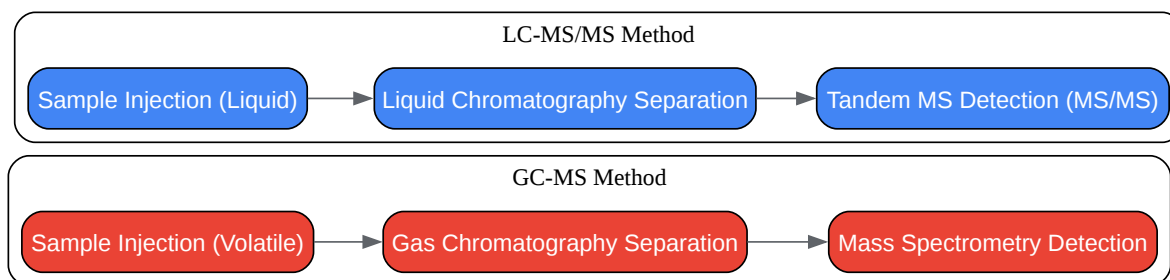
Produce	EU MRL (mg/kg)	US/Canada MRL (ppm)	Codex Alimentarius MRL (mg/kg)
Grapes	0.5[6][7]	0.5 (imported)[8]	Not Established[7]
Raisins	1.0 (imported)[8]		
Blueberries	1.5 (proposed)[5]		
Cranberries	1.5 (proposed)[5]		
Apples	0.01 (LOQ)[5]		
Wheat Grain	0.01 (LOQ)[5]		

Visualizations



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Caption: General workflow for **proquinazid** residue analysis in produce.



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Caption: Key steps comparison between GC-MS and LC-MS/MS analysis.

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